molecular formula C9H18N2O4 B015927 (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate CAS No. 77087-60-6

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B015927
CAS No.: 77087-60-6
M. Wt: 218.25 g/mol
InChI Key: AXLHVTKGDPVANO-LURJTMIESA-N
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Description

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

    Oxidation and Reduction: Mild oxidizing or reducing agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and other functionalized derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific structure and reactivity. The presence of the methyl ester group provides additional functionality, making it a versatile intermediate in organic synthesis. Its stability and ease of deprotection further enhance its utility in various chemical and biological applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHVTKGDPVANO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427337
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77087-60-6
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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